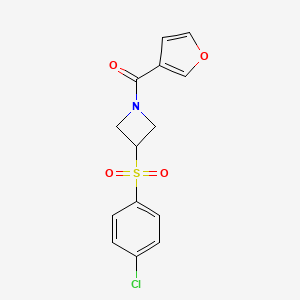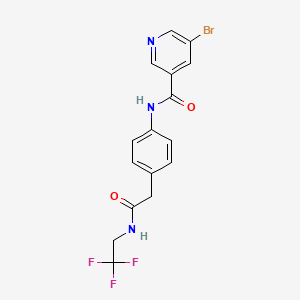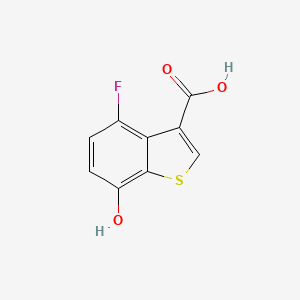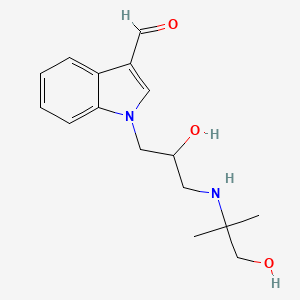
2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is a chemical compound with the IUPAC name 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 342 and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Pinacol boronic esters, such as 2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The InChI code for 2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is 1S/C13H17BBrNO4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,8H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. For instance, they can be converted by KF/tartaric acid procedure to a mixture of the R-BF3K salt and pinacol . Protodeboronation of these esters, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Materials Science
Innovations in Polymerization Techniques The Suzuki-Miyaura coupling polymerization technique has been applied using dibromoarene and arylenediboronic acid (ester) compounds, leading to the synthesis of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This technique demonstrates an unstoichiometric polycondensation behavior, which is crucial for creating polymers with specific end-group functionalities, enabling further chemical modifications and applications in materials science (Nojima et al., 2016).
Hyperbranched Polythiophene Synthesis The catalyst-transfer Suzuki–Miyaura coupling reaction has been utilized to prepare hyperbranched polythiophene with a near 100% degree of branching. This method showcases the versatility of boronic esters in facilitating the synthesis of complex polymer architectures, contributing to advancements in electronic and photonic materials (Segawa et al., 2013).
Organic Synthesis and Catalysis
Exploring Phosphorescence Properties A fascinating discovery related to the phosphorescence properties of simple arylboronic esters, including those similar to the compound of interest, has been made. These compounds exhibit long-lived room-temperature phosphorescence, challenging the conventional understanding that heavy atoms or carbonyl groups are necessary for phosphorescence. This finding opens new avenues for the design and synthesis of organic phosphorescent materials for optoelectronic applications (Shoji et al., 2017).
Advancements in Cross-Coupling Reactions The synthesis of unsymmetrical 1,3-dienes via a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates exemplifies the role of boronic esters in facilitating complex organic transformations. This method highlights the utility of boronic esters in constructing unsymmetrical compounds with potential applications in drug synthesis and material science (Takagi et al., 2002).
Multifunctional Surfaces and Catalysis
Creating Multifunctional Surfaces Research on multifunctional thin film surfaces incorporating phenylboronic acid pinacol ester (PBA-PE) diazonium salts has demonstrated the capability for simultaneous immobilization of diverse molecules, including platinum nanoparticles and yeast cells. This approach has significant implications for developing electrochemical and optical biosensing platforms (Harper et al., 2009).
Wirkmechanismus
The Suzuki–Miyaura coupling is a significant application of organoboron compounds like pinacol boronic esters . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(dibromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBr2NO4/c1-12(2)13(3,4)21-14(20-12)10-7-8(17(18)19)5-6-9(10)11(15)16/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLMJCWSGOOACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBr2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)
![2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2803788.png)


![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803792.png)


![Methyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2803797.png)
![N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2803798.png)

![3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2803805.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2803807.png)
![2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2803808.png)